Home > Products > Screening Compounds P143294 > Escitalopram hydrobromide
Escitalopram hydrobromide -

Escitalopram hydrobromide

Catalog Number: EVT-1577685
CAS Number:
Molecular Formula: C20H22BrFN2O
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Escitalopram hydrobromide is a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide resulting from the reaction of equimolar amounts of escitalopram and hydrogen bromide. It has a role as a serotonin uptake inhibitor and an antidepressant. It is an enantiomer of a (R)-citalopram hydrobromide.
Overview

Escitalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of major depressive disorder and generalized anxiety disorder. It is the S-enantiomer of citalopram, which enhances serotonergic activity in the brain by inhibiting the reuptake of serotonin in the synaptic cleft. This compound has gained significant attention due to its efficacy and relatively favorable side effect profile compared to other antidepressants.

Source

Escitalopram was first introduced in the early 2000s and is marketed under various brand names, including Lexapro. It is synthesized from citalopram, which itself was developed in the 1980s. The compound is produced through various synthetic routes that have been optimized over time to improve yield and purity.

Classification

Escitalopram hydrobromide falls under the category of antidepressants, specifically SSRIs. It is classified as a prescription medication and is listed in various pharmacological databases, including DrugBank and the FDA's database.

Synthesis Analysis

Methods

The synthesis of escitalopram typically involves several steps, beginning with the preparation of key intermediates from commercially available starting materials. The most common synthetic route includes:

  1. Formation of Key Intermediates: The synthesis often starts with the formation of a ketone or aldehyde derivative that undergoes a series of reactions to introduce necessary functional groups.
  2. Enantioselective Synthesis: The use of chiral catalysts or reagents allows for the selective production of the S-enantiomer, which is crucial for the desired pharmacological activity.
  3. Final Coupling Reactions: The final steps usually involve coupling reactions that yield escitalopram hydrobromide in its pure form.

Technical Details

Recent advancements have introduced metal-catalyzed reactions that enhance enantioselectivity and yield during the synthesis of escitalopram derivatives. Techniques such as asymmetric reductive coupling and dynamic kinetic resolution have been applied to improve efficiency and stereochemical outcomes .

Molecular Structure Analysis

Structure

The molecular formula for escitalopram hydrobromide is C_{20}H_{21}BrN_{2}O_{1}. Its structure features a bicyclic framework with a piperazine ring, which is characteristic of many SSRIs.

Data

  • Molecular Weight: Approximately 405.3 g/mol
  • Melting Point: Escitalopram hydrobromide typically melts between 150-155 °C.
  • Solubility: It is soluble in water, methanol, and ethanol but less soluble in organic solvents like chloroform.
Chemical Reactions Analysis

Reactions

Escitalopram undergoes several chemical transformations during its metabolism and synthesis:

  1. N-Demethylation: This reaction occurs primarily in the liver, mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4), producing S-desmethylcitalopram as a metabolite.
  2. Hydrolysis: In aqueous environments, escitalopram can hydrolyze to form its corresponding acid derivative.
  3. Oxidation: Escitalopram can also be oxidized to various metabolites, although these do not exhibit significant pharmacological activity .

Technical Details

The metabolic pathways are crucial for understanding both the therapeutic effects and potential side effects associated with escitalopram treatment.

Mechanism of Action

Process

Escitalopram exerts its antidepressant effects primarily through:

  • Inhibition of Serotonin Reuptake: By binding to the serotonin transporter (SERT), escitalopram prevents serotonin from being reabsorbed into presynaptic neurons, thereby increasing its availability in the synaptic cleft.
  • Allosteric Modulation: Escitalopram also acts on allosteric sites on SERT, enhancing its inhibitory effect on serotonin reuptake compared to other SSRIs .

Data

  • Peak Plasma Concentration: Achieved approximately 5 hours after oral administration.
  • Half-Life: The elimination half-life ranges from 27 to 32 hours, allowing for once-daily dosing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Escitalopram hydrobromide is typically a white to off-white crystalline powder.
  • Odor: It is generally odorless.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.

Chemical Properties

  • pH Range: The pH of an aqueous solution can vary but typically falls within 4.5 to 6.5.
  • Dissociation Constant (pKa): The pKa values relevant for escitalopram indicate its behavior as a weak base.
Applications

Scientific Uses

Escitalopram hydrobromide is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: Effective in alleviating symptoms associated with depression.
  • Management of Generalized Anxiety Disorder: Provides relief from anxiety symptoms through serotonergic modulation.

In addition to its therapeutic applications, escitalopram is also utilized in pharmacokinetic studies to understand drug metabolism and interactions within diverse patient populations .

Chemical Identity and Synthesis of Escitalopram Hydrobromide

Structural Characterization and Stereochemical Properties

Escitalopram hydrobromide, chemically designated as (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide, is the pharmacologically active S-enantiomer of citalopram. Its molecular formula is C₂₀H₂₁FN₂O·HBr, with a molecular weight of 419.31 g/mol [2] [5]. The compound features a single chiral center at the benzofuran carbon adjacent to the fluorophenyl group, conferring strict stereospecificity. The S-configuration enables optimal binding to the serotonin transporter (SERT), with binding affinity 100-fold higher than the R-enantiomer [1] [10]. X-ray crystallography confirms the (S)-absolute configuration and reveals a folded conformation where the fluorophenyl group orients orthogonally to the benzofuran plane [4]. The hydrobromide salt forms ionic bonds between the protonated dimethylamino group and bromide ions, enhancing crystallinity compared to the free base oil [3] [5].

Table 1: Structural Properties of Escitalopram Hydrobromide

PropertyValue/Description
Molecular FormulaC₂₀H₂₁FN₂O·HBr
Molecular Weight419.31 g/mol
Chiral Centers1 (S-configuration)
Salt FormerHydrogen bromide
Ionizable GroupsTertiary amine (pKa ~9.5)
Configuration Significance100-fold higher SERT affinity vs. R-enantiomer

Synthetic Pathways for Enantioselective Production

Enantioselective synthesis of escitalopram hydrobromide employs three principal strategies:

  • Chiral Resolution of Racemic Citalopram:Racemic citalopram is resolved using chiral acids like (+)-di-p-toluoyltartaric acid (DTTA). The diastereomeric salts are separated by fractional crystallization, yielding the S-enantiomer with >99% enantiomeric excess (ee) after neutralization [1] [5]. This method suffers from low yields (≤30%) and high reagent costs [7].

  • Enantioselective Chromatography:Simulated moving bed (SMB) chromatography separates racemic citalopram or its diol precursor on chiral stationary phases (e.g., amylose derivatives). Industrial-scale SMB units achieve >99.5% ee with productivity of 100–200 kg racemate/day [1].

  • Asymmetric Synthesis from Prochiral Intermediates:Key routes include:

  • Diol Route: Enantioselective reduction of ketone 1-(4-Fluorophenyl)-1-(4-bromo-2-(hydroxymethyl)phenyl)methanone using chiral catalysts, yielding the S-diol (>90% ee), followed by cyanation and ring closure [7].
  • Grignard Approach: Reaction of 5-Bromophthalide with 4-Fluorophenylmagnesium bromide gives racemic bromodiol. Diastereomeric resolution via esterification with (R)-(−)-4-chloromandelic acid achieves 40% yield of the S-isomer [8].

Table 2: Comparison of Enantioselective Production Methods

MethodStarting MaterialChiral AuxiliaryMax Yieldee (%)
Diastereomeric SaltRacemic citalopram(+)-DTTA30%>99
SMB ChromatographyRacemic diol/citalopramAmylose-based CSP48%>99.5
Asymmetric ReductionProchiral ketoneChiral borane catalysts75%90–95
Mandelate Ester ResolutionRacemic bromodiol(R)-(−)-4-Chloromandelic acid40%98

Industrial-Scale Manufacturing Processes

Commercial production predominantly uses continuous chromatographic separation of racemic diol intermediates. Lundbeck’s process employs a multi-column chromatography (MCC) system with 6–8 columns (diameter: 800 mm) packed with chiral adsorbents. The racemate is injected in methanol, and the columns are eluted with methanol/acetonitrile mixtures, isolating S-diol at >99.5% purity [1] [5]. Subsequent steps include:

  • Cyclization: S-Diol reacts with thionyl chloride to form the benzofuran ring.
  • Nitrile Formation: Halogen exchange (Br→CN) using copper(I) cyanide in N,N-dimethylformamide at 150°C [8].
  • Amine Alkylation: Demethylation followed by 3-(dimethylamino)propyl chloride coupling under basic conditions.
  • Salt Formation: Free base treated with HBr gas in anhydrous isopropanol to precipitate crystalline escitalopram hydrobromide [3] [5].

Process intensification includes solvent recovery (>90% methanol recycled) and crystallization control via anti-solvent addition (e.g., methyl tert-butyl ether) to ensure particle size distribution of 50–100 µm [4] [8].

Polymorphism and Solid-State Chemistry

Escitalopram hydrobromide exhibits polymorphism and forms multiple solvates:

  • Anhydrous Form I: Thermodynamically stable monoclinic crystals (space group P2₁). Characteristic XRD peaks at 2θ = 10.2°, 16.5°, 18.9° [4].
  • Hydrates: A trihydrate forms above 75% humidity but dissociates upon drying.
  • Solvates: Ethanol and isopropanol solvates decompose upon desolvation [5].

Novel salts like escitalopram gentisate (2,5-dihydroxybenzoate) have been patented to improve solubility. Its XRD pattern shows peaks at 2θ = 6.8°, 13.7°, and 20.4° [4]. The hydrobromide salt’s stability profile outperforms oxalate, which exhibits hygroscopicity and variable stoichiometry (1:1 or 2:1 salt) [6]. Thermal analysis (DSC/TGA) confirms hydrobromide decomposition at 230°C without melting [3].

Table 3: Solid-State Forms of Escitalopram Salts

FormXRD Peaks (2θ)StabilityHygroscopicity
Hydrobromide Form I10.2°, 16.5°, 18.9°Stable up to 230°CLow
Oxalate11.8°, 15.4°, 21.2°Degrades above 150°CModerate
Gentisate Cocrystal6.8°, 13.7°, 20.4°Stable to 180°CLow
Trihydrate7.5°, 14.3°, 22.1°Dehydrates below 40°CHigh

Properties

Product Name

Escitalopram hydrobromide

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide

Molecular Formula

C20H22BrFN2O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/t20-;/m0./s1

InChI Key

WIHMBLDNRMIGDW-BDQAORGHSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.